1-Bromo-2-propanol
Overview
Description
It belongs to the class of bromohydrins, which are alcohols substituted by a bromine atom at a saturated carbon atom otherwise bearing only hydrogen or hydrocarbyl groups . This compound is of interest due to its reactivity and applications in various fields of scientific research and industry.
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2-propanol is the Haloalkane dehalogenase enzyme . This enzyme is found in the bacterium Pseudomonas paucimobilis .
Mode of Action
It is known to interact with its target, the haloalkane dehalogenase enzyme
Biochemical Pathways
It is known that the compound belongs to the class of organic compounds known as bromohydrins . These are alcohols substituted by a bromine atom at a saturated carbon atom otherwise bearing only hydrogen or hydrocarbyl groups .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is recommended to use this compound only outdoors or in a well-ventilated area . It is also advised to keep it away from heat, sparks, open flames, and hot surfaces . These precautions suggest that the compound’s action, efficacy, and stability may be affected by environmental conditions such as ventilation and temperature .
Preparation Methods
1-Bromo-2-propanol can be synthesized through several methods:
Synthetic Routes and Reaction Conditions: One common method involves the reaction of propylene oxide with hydrogen bromide (HBr) under controlled conditions.
Industrial Production Methods: Industrially, this compound can be produced by the bromination of isopropanol using bromine in the presence of a catalyst such as sulfuric acid.
Chemical Reactions Analysis
1-Bromo-2-propanol undergoes various types of chemical reactions:
Substitution: It readily undergoes nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include HBr, KMnO₄, CrO₃, and NaOH.
Major Products: Major products from these reactions include 2-bromoacetone, 2-propanol, and propylene oxide.
Scientific Research Applications
1-Bromo-2-propanol has several applications in scientific research:
Comparison with Similar Compounds
1-Bromo-2-propanol can be compared with other similar compounds such as:
2-Bromo-1-propanol: This isomer has the bromine atom on the first carbon instead of the second, leading to different reactivity and applications.
2-Hydroxypropyl bromide: Another name for this compound, highlighting its functional groups.
Propylene bromohydrin: Yet another synonym, emphasizing its structure.
The uniqueness of this compound lies in its specific reactivity due to the position of the bromine atom, making it particularly useful in certain synthetic and industrial applications .
Properties
IUPAC Name |
1-bromopropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO/c1-3(5)2-4/h3,5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGOLYBUWCMMMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO | |
Record name | 1-BROMO-2-PROPANOL | |
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DSSTOX Substance ID |
DTXSID8024656 | |
Record name | 1-Bromo-2-propanol | |
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Molecular Weight |
138.99 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
1-bromo-2-propanol is a colorless to dark brown liquid. (NTP, 1992), Colorless to dark-brown liquid; [CAMEO] Brown liquid; [Alfa Aesar MSDS] | |
Record name | 1-BROMO-2-PROPANOL | |
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Record name | 1-Bromo-2-propanol | |
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Boiling Point |
293 to 298 °F at 760 mmHg (NTP, 1992) | |
Record name | 1-BROMO-2-PROPANOL | |
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Flash Point |
130 °F (NTP, 1992), 130 °F | |
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Record name | 1-Bromo-2-propanol | |
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Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |
Record name | 1-BROMO-2-PROPANOL | |
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Density |
1.5585 at 86 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 1-BROMO-2-PROPANOL | |
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Vapor Pressure |
16 mmHg at 126 °F (NTP, 1992), 16.0 [mmHg] | |
Record name | 1-BROMO-2-PROPANOL | |
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Record name | 1-Bromo-2-propanol | |
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CAS No. |
19686-73-8, 61951-89-1 | |
Record name | 1-BROMO-2-PROPANOL | |
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Record name | 1-Bromo-2-propanol | |
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Record name | 1-Bromo-2-propanol | |
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Record name | 1-Bromo-2-propanol | |
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Record name | 1-bromopropan-2-ol | |
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Record name | 1-BROMO-2-PROPANOL | |
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Melting Point |
-67 °F (NTP, 1992) | |
Record name | 1-BROMO-2-PROPANOL | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the conformational preference of 1-bromo-2-propanol and why is it significant?
A1: Research indicates that this compound predominantly exists in a conformation where the bromine (Br) and hydroxyl (OH) groups are in a gauche orientation []. This preference stems from a phenomenon known as the "gauche effect," primarily attributed to hyperconjugation rather than intramolecular hydrogen bonding []. This conformational preference significantly influences the reactivity and interactions of this compound in chemical reactions and biological systems. This understanding is crucial for predicting its behavior as a building block in pharmaceuticals and agrochemicals [].
Q2: Can this compound be used to study radical reactions?
A2: Yes, this compound serves as a valuable precursor for generating specific radical intermediates relevant to atmospheric chemistry and combustion []. When exposed to 193 nm UV light, it undergoes photodissociation, primarily through C-Br bond breaking, producing a C3H6OH radical and a bromine atom []. By analyzing the velocity and internal energy distribution of the bromine fragment, researchers gain insights into the energy landscape and dynamics of the radical formation process []. This method allows for the study of important atmospheric reactions like the reaction of OH radicals with propene [].
Q3: Are there any safety concerns associated with potential metabolites of this compound?
A3: Researchers investigated the mutagenicity of potential metabolites of this compound, including N-hydroxypropranolol and N-nitrosopropranolol, using the Ames Salmonella assay []. The results showed that neither compound exhibited mutagenic activity with or without metabolic activation []. This suggests that these specific metabolites may pose a lower risk of mutagenicity, although further toxicological studies are necessary to comprehensively evaluate their safety profile [].
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